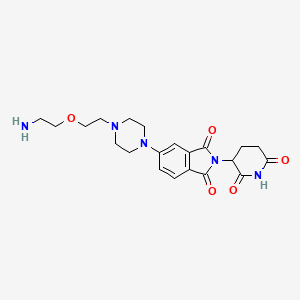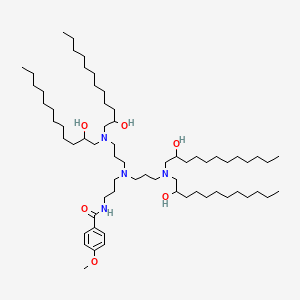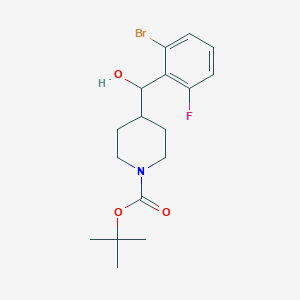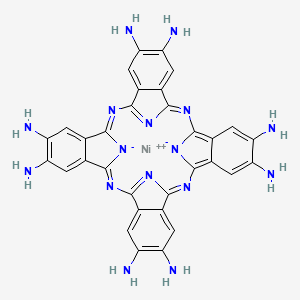
Thalidomide-Piperazine-PEG1-NH2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thalidomide-Piperazine-PEG1-NH2 is a synthesized E3 ligase ligand-linker conjugate that incorporates the Thalidomide-based cereblon ligand and a linker used in PROTAC (Proteolysis Targeting Chimeras) technology . This compound is primarily used in the field of targeted protein degradation, where it plays a crucial role in selectively degrading target proteins by exploiting the intracellular ubiquitin-proteasome system .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Thalidomide-Piperazine-PEG1-NH2 is synthesized through a series of chemical reactions that involve the conjugation of Thalidomide, Piperazine, and PEG1-NH2. The synthetic route typically involves the following steps:
Thalidomide Activation: Thalidomide is activated to form a reactive intermediate.
Piperazine Conjugation: The activated Thalidomide is then reacted with Piperazine to form a Thalidomide-Piperazine intermediate.
PEG1-NH2 Addition: Finally, PEG1-NH2 is conjugated to the Thalidomide-Piperazine intermediate to form the final product
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is scaled up to meet commercial demands. The process involves stringent quality control measures to ensure the purity and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Thalidomide-Piperazine-PEG1-NH2 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the Thalidomide moiety.
Reduction: Reduction reactions can also occur, affecting the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of Thalidomide, while substitution reactions may result in modified conjugates with different functional groups .
Wissenschaftliche Forschungsanwendungen
Thalidomide-Piperazine-PEG1-NH2 has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of PROTACs for targeted protein degradation.
Biology: Employed in studies involving the ubiquitin-proteasome system and protein homeostasis.
Medicine: Investigated for its potential therapeutic applications in treating diseases by degrading disease-causing proteins.
Industry: Utilized in the development of novel drug delivery systems and bioconjugates .
Wirkmechanismus
The mechanism of action of Thalidomide-Piperazine-PEG1-NH2 involves its role as a ligand-linker conjugate in PROTAC technology. The compound binds to cereblon, a component of the E3 ubiquitin ligase complex, and facilitates the recruitment of target proteins to the ubiquitin-proteasome system. This leads to the selective degradation of the target proteins, thereby modulating their levels within the cell .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lenalidomide: Another Thalidomide derivative used in targeted protein degradation.
Pomalidomide: Similar to Lenalidomide, used in the treatment of multiple myeloma.
dBET1: A PROTAC molecule that targets BET proteins for degradation.
Uniqueness
Thalidomide-Piperazine-PEG1-NH2 is unique due to its specific structure that incorporates a Thalidomide-based cereblon ligand and a PEG1-NH2 linker. This unique structure allows it to effectively participate in PROTAC technology, making it a valuable tool in targeted protein degradation research .
Eigenschaften
Molekularformel |
C21H27N5O5 |
|---|---|
Molekulargewicht |
429.5 g/mol |
IUPAC-Name |
5-[4-[2-(2-aminoethoxy)ethyl]piperazin-1-yl]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C21H27N5O5/c22-5-11-31-12-10-24-6-8-25(9-7-24)14-1-2-15-16(13-14)21(30)26(20(15)29)17-3-4-18(27)23-19(17)28/h1-2,13,17H,3-12,22H2,(H,23,27,28) |
InChI-Schlüssel |
RIUULQPSGWRWMY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CCN(CC4)CCOCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Piperazinecarboxylic acid, 4-[(1R)-6-fluoro-7-(2-fluoro-6-hydroxyphenyl)-1,2-dihydro-1-[4-methyl-2-(1-methylethyl)-3-pyridinyl]-2-oxopyrido[2,3-d]pyrimidin-4-yl]-3-methyl-, 1,1-dimethylethyl ester, (3S)-(ACI)](/img/structure/B11927844.png)



![5,11-Bis(phenylsulfonyl)dibenzo[a,e]cyclooctene](/img/structure/B11927865.png)
![[(Z)-non-2-enyl] 4-[2-(dimethylamino)ethylsulfanylcarbonyl-(4-oxo-4-pentadecan-8-yloxybutyl)amino]butanoate](/img/structure/B11927867.png)
![3-[10-(2-Carboxyeth-1-en-1-yl)anthracen-9-yl]prop-2-enoic acid](/img/structure/B11927880.png)

![Sodium;6-[(2-ethoxynaphthalene-1-carbonyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B11927892.png)

![propan-2-yl (2S)-2-[[[(2S,3S,4R,5R)-5-(2-amino-6-ethoxypurin-9-yl)-2,4-difluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B11927910.png)


